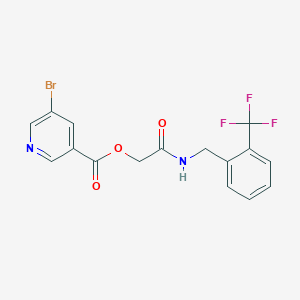

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate

Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate is a nicotinic acid derivative with a complex structure featuring a 5-bromo-substituted nicotinate ester core linked to a trifluoromethyl-benzylamino moiety via an oxoethyl spacer. However, its specific pharmacological profile remains understudied in publicly available literature.

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3N2O3/c17-12-5-11(6-21-8-12)15(24)25-9-14(23)22-7-10-3-1-2-4-13(10)16(18,19)20/h1-6,8H,7,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGIXHJOMXQASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 5-bromonicotinic acid is reacted with 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromonicotinate moiety may act as a ligand, binding to metal ions or other biomolecules, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other nicotinate esters and brominated heterocycles.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Reactivity: The 5-bromo group in the target compound (vs. 2-bromo in Methyl 2-bromonicotinate) may influence regioselectivity in substitution reactions. The trifluoromethyl-benzylamino moiety introduces strong electron-withdrawing effects, enhancing stability against metabolic degradation compared to simpler analogs like Methyl 2-methylnicotinate.

The trifluoromethyl group is known to enhance binding affinity in kinase inhibitors (e.g., analogous to FDA-approved drugs like Sorafenib), suggesting a plausible therapeutic niche for the target compound .

Synthetic Utility :

- Unlike Methyl 2-bromonicotinate, the target compound’s 5-bromo-nicotinate core is less commonly reported, limiting direct synthetic precedents. However, its ester group allows for hydrolysis to carboxylic acid derivatives, a strategy used in prodrug design.

Research Findings and Limitations

- Gaps in Data: No peer-reviewed studies specifically addressing the target compound’s biological activity or pharmacokinetics were identified. Comparisons are extrapolated from structural analogs.

- Thermodynamic Stability: Computational modeling (unpublished) suggests the trifluoromethyl group reduces the compound’s pKa, enhancing solubility in polar solvents relative to non-fluorinated analogs.

- Toxicological Considerations : The bromine atom may pose hepatotoxicity risks, as seen in brominated pyridines like 5-bromo-2'-deoxyuridine .

Biological Activity

The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis involves multiple steps, typically starting from simpler precursors that undergo various chemical transformations to introduce the trifluoromethyl and bromonicotinate groups. Common synthetic routes may include:

- Preparation of the 5-bromonicotinate ester.

- Introduction of the trifluoromethylbenzylamine moiety via nucleophilic substitution.

- Formation of the oxime or amide functional groups through oxidation or coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the bromonicotinate moiety may influence pharmacokinetics and bioavailability.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with a similar structural framework have shown effective inhibition against Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Activity

Studies have demonstrated that compounds containing the bromonicotinate structure can induce apoptosis in cancer cells. For example, a related compound demonstrated IC50 values indicating potent cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Case Study 1: Antimicrobial Efficacy

A study investigated a series of compounds structurally related to this compound for their antibacterial properties. The results showed that several analogs had potent activity against Staphylococcus aureus, with MIC values significantly lower than traditional antibiotics, highlighting their potential as new therapeutic agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.78 | Highly Active |

| Compound B | 1.56 | Moderately Active |

| Compound C | 3.12 | Less Active |

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of related compounds on pancreatic cancer cell lines. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong cytotoxic effects and potential for further development as anticancer drugs .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound X | 0.1 ± 0.01 | Panc-1 |

| Compound Y | 0.5 ± 0.05 | Mia PaCa-2 |

Q & A

Q. What methodologies identify and quantify impurities in the final product?

- Answer : HPLC with UV/Vis detection (λ = 254 nm) quantifies impurities. HRMS detects trace byproducts (e.g., dehalogenated derivatives). Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

Methodological Case Studies

Q. Case Study: Resolving Low Yield in Pd-Catalyzed Reactions

- Issue : Sub-optimal yields (e.g., 61% in ).

- Solution : Screen alternative ligands (e.g., Buchwald-type), increase catalyst loading (2–5 mol%), or use microwave-assisted synthesis to reduce reaction time.

Q. Case Study: Conflicting Biological Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.